A Technical Guide to the Spectroscopic Characterization of 2,4-Dinitrobiphenyl: An In-Depth Analysis of FTIR and ¹H-NMR Spectral Data
A Technical Guide to the Spectroscopic Characterization of 2,4-Dinitrobiphenyl: An In-Depth Analysis of FTIR and ¹H-NMR Spectral Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) and Proton Nuclear Magnetic Resonance (¹H-NMR) spectral data for the compound 2,4-dinitrobiphenyl. As a molecule of interest in various fields of chemical research, a thorough understanding of its spectroscopic signature is paramount for its unambiguous identification and for elucidating its structural characteristics. This document, prepared from the perspective of a Senior Application Scientist, goes beyond a mere presentation of data, offering insights into the underlying principles that govern the spectral features of this nitroaromatic compound. We will delve into the interpretation of the key vibrational modes in the FTIR spectrum and the chemical shifts and coupling patterns in the ¹H-NMR spectrum, providing a robust framework for researchers working with 2,4-dinitrobiphenyl and related compounds.
Introduction to 2,4-Dinitrobiphenyl and Spectroscopic Techniques
2,4-Dinitrobiphenyl is an organic compound featuring a biphenyl backbone substituted with two nitro groups at the 2 and 4 positions of one of the phenyl rings. The presence and positions of these strong electron-withdrawing nitro groups significantly influence the molecule's electronic properties and, consequently, its spectroscopic characteristics.[1][2] Understanding these effects is crucial for predicting and interpreting its spectral data.
FTIR spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. Specific functional groups absorb at characteristic frequencies, making FTIR an invaluable tool for identifying the presence of these groups within a molecule.[3]
¹H-NMR spectroscopy provides detailed information about the structure of a molecule by observing the behavior of hydrogen nuclei (protons) in a magnetic field. The chemical environment of each proton determines its resonance frequency (chemical shift), and interactions between neighboring protons (spin-spin coupling) provide information about the connectivity of atoms.[3]
This guide will systematically dissect the expected FTIR and ¹H-NMR spectra of 2,4-dinitrobiphenyl, providing a detailed interpretation based on established spectroscopic principles.
Fourier-Transform Infrared (FTIR) Spectroscopy of 2,4-Dinitrobiphenyl
The FTIR spectrum of 2,4-dinitrobiphenyl is dominated by the characteristic vibrations of the nitro groups and the aromatic rings.
Key Vibrational Modes
The most prominent and diagnostic peaks in the FTIR spectrum of an aromatic nitro compound are the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group (NO₂).[4][5]
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Asymmetric NO₂ Stretch: This is typically a very strong absorption found in the range of 1550-1475 cm⁻¹. The high intensity of this band is due to the large change in dipole moment during the vibration.
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Symmetric NO₂ Stretch: This is also a strong absorption, appearing in the region of 1360-1290 cm⁻¹.
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Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic rings typically appear above 3000 cm⁻¹, often in the range of 3100-3000 cm⁻¹.
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Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to several bands of variable intensity in the 1600-1450 cm⁻¹ region.
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C-N Stretch: The stretching vibration of the bond connecting the nitro group to the aromatic ring is expected to appear in the 890-835 cm⁻¹ range.
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Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are found in the 900-675 cm⁻¹ region and are diagnostic of the substitution pattern on the aromatic rings.
Expected FTIR Spectral Data for 2,4-Dinitrobiphenyl
While a publicly available, experimentally verified FTIR spectrum for 2,4-dinitrobiphenyl is not readily found, we can predict the key absorptions based on the known ranges for similar compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Characteristic of C-H bonds on a benzene ring. |
| Asymmetric NO₂ Stretch | ~1530 | Strong | A key diagnostic peak for nitroaromatic compounds.[4][5] |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak | Multiple bands are expected in this region. |
| Symmetric NO₂ Stretch | ~1350 | Strong | Another crucial diagnostic peak for the nitro group.[4][5] |
| C-N Stretch | 890 - 835 | Medium | Vibration of the bond between the nitro group and the ring. |
| Out-of-Plane C-H Bending | 900 - 675 | Medium to Strong | The specific pattern can help confirm the substitution on the rings. |
Experimental Protocol: Acquiring an FTIR Spectrum
A standard method for acquiring the FTIR spectrum of a solid sample like 2,4-dinitrobiphenyl is using the Attenuated Total Reflectance (ATR) technique.
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Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.
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Sample Preparation: Place a small amount of the solid 2,4-dinitrobiphenyl sample directly onto the ATR crystal.
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Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy of 2,4-Dinitrobiphenyl
The ¹H-NMR spectrum of 2,4-dinitrobiphenyl provides a detailed map of the proton environments in the molecule. The strong electron-withdrawing nature of the nitro groups has a significant deshielding effect on the nearby aromatic protons, causing their signals to appear at higher chemical shifts (downfield).[6]
Analysis of Chemical Shifts and Coupling Patterns
The 2,4-dinitrobiphenyl molecule has eight aromatic protons, which will give rise to a complex pattern of signals in the aromatic region of the ¹H-NMR spectrum (typically δ 7.0-9.0 ppm).
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Protons on the Dinitro-Substituted Ring: The protons on the ring bearing the two nitro groups will be the most deshielded. The proton ortho to two nitro groups (if present) would be the most downfield. In the case of the 2,4-dinitro-substituted ring, the protons at positions 3, 5, and 6 will be significantly shifted downfield.
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Protons on the Unsubstituted Phenyl Ring: The protons on the other phenyl ring will resonate at chemical shifts more typical for a substituted benzene, but will still be influenced by the electron-withdrawing character of the dinitrophenyl group.
The coupling between adjacent protons (ortho-coupling) will result in doublets and triplets, with typical coupling constants (J-values) of 7-9 Hz. Meta-coupling (over three bonds) is smaller (2-3 Hz), and para-coupling (over four bonds) is often not resolved.
Predicted ¹H-NMR Spectral Data for 2,4-Dinitrobiphenyl
Based on the principles of substituent effects in ¹H-NMR, the following is a predicted assignment for the protons of 2,4-dinitrobiphenyl.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H3 | ~8.8 | d | ~2.5 | Most deshielded proton, ortho to two nitro groups. Shows meta-coupling to H5. |
| H5 | ~8.5 | dd | ~8.5, 2.5 | Deshielded proton, ortho to one nitro group and meta to the other. Shows ortho-coupling to H6 and meta-coupling to H3. |
| H6 | ~7.8 | d | ~8.5 | Deshielded proton, ortho to one nitro group. Shows ortho-coupling to H5. |
| H2', H6' | ~7.6 | m | Protons on the unsubstituted ring, ortho to the other ring. | |
| H3', H4', H5' | ~7.4 | m | Protons on the unsubstituted ring, meta and para to the other ring. |
Note: These are estimated values. The actual spectrum may vary depending on the solvent and the specific spectrometer frequency.
Experimental Protocol: Acquiring a ¹H-NMR Spectrum
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Sample Preparation: Dissolve approximately 5-10 mg of 2,4-dinitrobiphenyl in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is crucial and depends on the sample's solubility.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 300, 400, or 500 MHz NMR spectrometer.
-
Data Acquisition: A standard single-pulse experiment is usually sufficient. Key parameters include:
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay (d1): 1-5 seconds to allow for full relaxation of the protons between pulses.
-
Spectral width: A range that covers the expected chemical shifts (e.g., 0-10 ppm).
-
-
Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to produce the final spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).
Visualization of Molecular Structure and Workflow
To aid in the understanding of the structural-spectral relationships, the following diagrams are provided.
Caption: Molecular structure of 2,4-dinitrobiphenyl.
Caption: Experimental workflow for spectroscopic analysis.
Conclusion
References
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